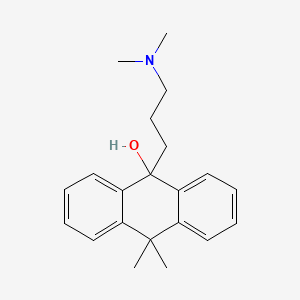
9-(3-(Dimethylamino)propyl)-9,10-dihydro-10,10-dimethylanthracene-9-ol
Overview
Description
The compound “9-(3-(Dimethylamino)propyl)-9,10-dihydro-10,10-dimethylanthracene-9-ol” is a derivative of anthracene, which is a polycyclic aromatic hydrocarbon. It has a dimethylamino propyl group and a hydroxyl group attached to the anthracene structure .
Molecular Structure Analysis
The molecular structure of this compound would likely be planar due to the anthracene core. The presence of the dimethylamino propyl group could introduce some steric hindrance .Chemical Reactions Analysis
The compound could potentially undergo reactions at the hydroxyl group or the dimethylamino group. The hydroxyl group could participate in condensation reactions, while the dimethylamino group could be involved in acid-base reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on the specific arrangement of its atoms and functional groups. The presence of the hydroxyl group could potentially make the compound capable of forming hydrogen bonds .Scientific Research Applications
Molecular Structure and Vibrational Spectral Analysis
Research on similar compounds, such as 9-[3-(Dimethylamino)propyl]-2-trifluoro-methyl-9H-thioxanthen-9-ol, provides insights into the molecular structure and vibrational spectral analysis of closely related chemicals. Studies involving quantum chemical calculations have detailed the geometry, vibrational wavenumbers, and the presence of intramolecular OH⋯N hydrogen bonds, contributing to understanding the structural characteristics and stability of these compounds (Mary et al., 2014).
Photophysical Behavior and Fluorescence
The study of derivatives similar to 9-(3-(Dimethylamino)propyl)-9,10-dihydro-10,10-dimethylanthracene-9-ol, such as 1-Propionyl-5-dimethylaminonaphthalene (1,5-Prodan), has revealed their strong fluorescence and solvatochromism. These properties suggest the potential use of such compounds in the development of fluorescent materials and their application in studying solvent effects on fluorescence behavior (Chen, Lee, & Abelt, 2018).
Chemical Reactions and Synthesis
Research on the nitration of 9,10-dimethylanthracene has shown specific reaction pathways leading to various products, highlighting the chemical reactivity and potential for synthesizing novel derivatives through controlled reactions (Suzuki, Yoneda, & Hanafusa, 1974). Furthermore, efficient synthetic routes have been developed for related compounds, demonstrating the feasibility of producing complex molecules for further research and application (Gu, Yang, Liu, & Bai, 2009).
Electroluminescent Materials
Studies on conjugated polyelectrolytes based on polyfluorene, incorporating dimethylamino functional groups, suggest the potential of such compounds for use in electroluminescent devices. These materials exhibit significant solubility in polar solvents and show enhanced quantum efficiencies when used as emitting layers in device fabrication, indicating their applicability in developing new types of organic light-emitting diodes (OLEDs) (Huang, Wu, Wang, Yang, & Cao, 2004).
Mechanism of Action
Target of Action
Compounds with similar structures have been found to interact with dna .
Mode of Action
Similar compounds have been found to intercalate with dna , which involves inserting itself between the DNA strands, disrupting the DNA structure and interfering with processes such as replication and transcription.
Biochemical Pathways
Dna intercalation can disrupt numerous cellular processes, leading to cell death . This mechanism is often exploited in anticancer drugs.
Pharmacokinetics
Similar compounds are known to be absorbed and distributed throughout the body, metabolized by the liver, and excreted in urine .
Result of Action
The result of the compound’s action would depend on its specific targets and mode of action. If it acts as a DNA intercalator, it could potentially lead to cell death . This could have therapeutic applications in conditions characterized by rapid cell proliferation, such as cancer.
properties
IUPAC Name |
9-[3-(dimethylamino)propyl]-10,10-dimethylanthracen-9-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27NO/c1-20(2)16-10-5-7-12-18(16)21(23,14-9-15-22(3)4)19-13-8-6-11-17(19)20/h5-8,10-13,23H,9,14-15H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGWVDTJIYUKWKX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2=CC=CC=C2C(C3=CC=CC=C31)(CCCN(C)C)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20234249 | |
| Record name | 9-(3-(Dimethylamino)propyl)-9,10-dihydro-10,10-dimethylanthracene-9-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20234249 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
309.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
9-(3-(Dimethylamino)propyl)-9,10-dihydro-10,10-dimethylanthracene-9-ol | |
CAS RN |
85118-29-2 | |
| Record name | 9-[3-(Dimethylamino)propyl]-9,10-dihydro-10,10-dimethyl-9-anthracenol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=85118-29-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 9-(3-(Dimethylamino)propyl)-9,10-dihydro-10,10-dimethylanthracene-9-ol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0085118292 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 9-(3-(Dimethylamino)propyl)-9,10-dihydro-10,10-dimethylanthracene-9-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20234249 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 9-[3-(dimethylamino)propyl]-9,10-dihydro-10,10-dimethylanthracene-9-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.077.866 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



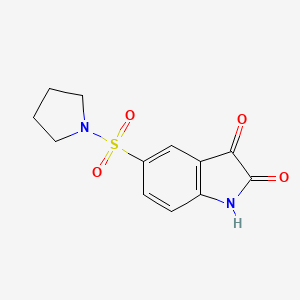
![2-[6-(2-Formylphenoxy)hexoxy]benzaldehyde](/img/structure/B1608511.png)
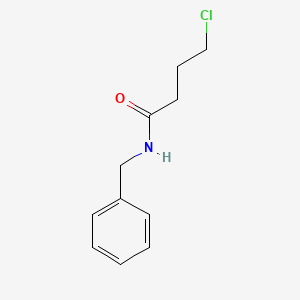

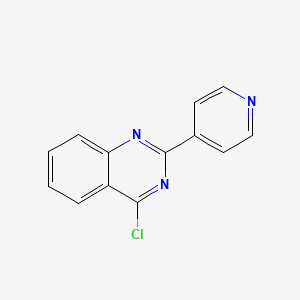

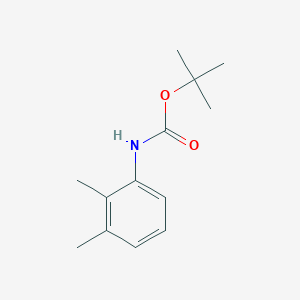
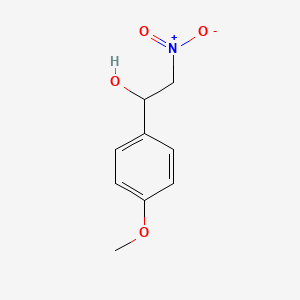
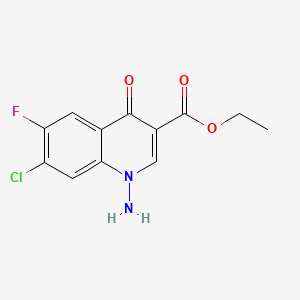


![8-fluoro-4H-thieno[3,2-c]chromene-2-carbohydrazide](/img/structure/B1608531.png)
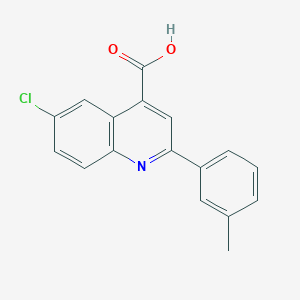
![Methyl 2-[3-(2-chloroethyl)ureido]benzoate](/img/structure/B1608533.png)